Cytotoxicity in MCF-7 Breast Cancer Cells: 4-Bromochalcone Outperforms Methoxylated Derivatives
In a direct head-to-head comparison, 4-bromochalcone (compound 2) exhibited the highest cytotoxic activity against MCF-7 breast cancer cells among a series of synthesized methoxylated chalcones, with an IC50 of 26.99 µM [1]. The study did not report individual IC50 values for all comparators, but the explicit designation of 4-bromochalcone as the most potent underscores its superior antiproliferative effect relative to other methoxy-substituted chalcones in this assay.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 26.99 µM |
| Comparator Or Baseline | Other methoxylated chalcones (unspecified individual IC50s) |
| Quantified Difference | Qualitatively superior (ranked highest) |
| Conditions | MCF-7 breast cancer cell line; PrestoBlue assay |
Why This Matters
For researchers screening anticancer leads, this quantitative superiority provides a clear rationale for selecting 4-bromochalcone over methoxylated alternatives when targeting MCF-7 cells.
- [1] Fareza, M.S., et al. Synthesis and Cytotoxic Activity of Methoxylated Chalcones in Breast Cancer MCF-7 and Prostate Cancer DU-145 Cell Lines. Molekul, 2025, 20(3), 487-494. View Source
